[(5-Bromo-2-chlorophenyl)methyl](methyl)amine
Overview
Description
“(5-Bromo-2-chlorophenyl)methylamine” is a chemical compound with the molecular formula C8H9BrClN and a molecular weight of 234.52 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “(5-Bromo-2-chlorophenyl)methylamine” consists of a bromine atom and a chlorine atom attached to a phenyl ring, which is further connected to a methylamine group .Physical and Chemical Properties Analysis
“(5-Bromo-2-chlorophenyl)methylamine” is a solid at room temperature . The specific physical and chemical properties such as boiling point, melting point, and solubility are not available in the resources.Scientific Research Applications
Catalysis and Organic Synthesis
Amination of polyhalopyridines using a palladium-Xantphos complex demonstrated high efficiency and selectivity, showcasing the utility of similar compounds in facilitating chemoselective synthesis processes (Ji, Li, & Bunnelle, 2003).
Anticancer Studies
Novel triazolin-3-one derivatives, synthesized for their potential anticancerous activity, showed significant efficacy against various human tumor cell lines, indicating the relevance of structurally similar compounds in the development of new anticancer agents (Kattimani, Kamble, & Kariduraganavar, 2013).
Antimicrobial and Cytotoxic Activity
Azetidine-2-one derivatives of 1H-benzimidazole were prepared and exhibited notable antibacterial and cytotoxic properties, highlighting the potential of similar molecules in designing new antimicrobial agents (Noolvi, Agrawal, & Patel, 2014).
Corrosion Inhibition
Studies on the inhibition performances of thiazole and thiadiazole derivatives against iron corrosion offer insights into the application of similar compounds in protecting metals from corrosion, emphasizing their potential as corrosion inhibitors (Kaya, Kaya, & Guo, 2016).
Synthesis of Schiff Bases
Research on Schiff bases derived from 5-chloro-salicylaldehyde demonstrated their significant antimicrobial activities, suggesting the utility of related compounds in the development of new antimicrobial agents (Shi, Ge, & Tan, 2007).
Safety and Hazards
Properties
IUPAC Name |
1-(5-bromo-2-chlorophenyl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClN/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4,11H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PADHGFNCHLNCMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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